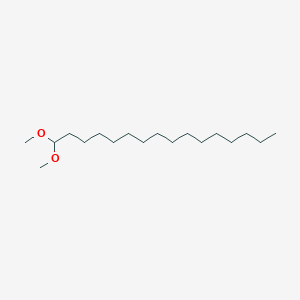

1,1-Dimethoxyhexadecane

Description

Contextualization within Dimethoxyalkane Research

1,1-Dimethoxyhexadecane belongs to the larger family of dimethoxyalkanes , which are characterized by a hydrocarbon chain with two methoxy (B1213986) groups attached to the same carbon atom, forming an acetal (B89532) functional group. hmdb.ca Research into dimethoxyalkanes is extensive, covering their synthesis, reactivity, and diverse applications.

The synthesis of 1,1-dimethoxyhexadecane is a classic example of acetal formation. The most common method involves the acid-catalyzed reaction of hexadecanal (B134135) with methanol (B129727). This reaction is a cornerstone of organic synthesis, illustrating the reversible condensation of an aldehyde with an alcohol. organicdivision.org The principles governing this synthesis are applicable to a wide range of other dimethoxyalkanes, making it a model compound for studying reaction mechanisms and optimizing conditions for acetalization. thieme-connect.de

Studies on dimethoxyalkanes often explore how the length of the alkyl chain influences their physical and chemical properties. acs.org For instance, research has investigated the thermodynamic stabilities of metal ion complexes with dimethoxyalkanes of varying chain lengths, providing insights into conformational effects on binding interactions. acs.org Furthermore, the reactions of dimethoxyalkanes, such as elimination reactions to form unsaturated ethers, are a subject of ongoing investigation, contributing to the broader understanding of acetal chemistry. researchgate.netacs.orgjst.go.jp

The table below provides a comparative look at 1,1-Dimethoxyhexadecane and a related dimethoxyalkane.

| Property | 1,1-Dimethoxyhexadecane | 1,1-Dimethoxyoctadecane |

| Synonym | Hexadecanal dimethyl acetal | Octadecanal dimethyl acetal |

| CAS Number | 2791-29-9 | Not specified |

| Molecular Formula | C₁₈H₃₈O₂ | C₂₀H₄₂O₂ |

| Molar Mass | 286.49 g/mol | 314.55 g/mol |

| Key Structural Difference | 16-carbon chain | 18-carbon chain |

| Primary Research Context | Biomarker studies, organic synthesis | Plasmalogen research |

This table presents a simplified comparison of two related dimethoxyalkanes.

Significance in Contemporary Chemical and Biochemical Studies

The significance of 1,1-Dimethoxyhexadecane extends into various areas of contemporary chemical and biochemical research.

In the realm of organic synthesis , it serves as a valuable intermediate and a protecting group. Its acetal functionality can be used to protect the aldehyde group of hexadecanal during multi-step syntheses, to be later deprotected under specific conditions. It is also used as a precursor in the synthesis of other complex molecules. For example, it has been used in the preparation of long-chain cyclic acetals of methyl β-d-galactopyranoside, which are model compounds for studying plasmaloglycolipids found in the human brain. tandfonline.com

From a biochemical perspective, 1,1-Dimethoxyhexadecane has gained attention as a biomarker and a component in cellular systems. It has been identified in human blood and is considered part of the human exposome, which encompasses all environmental exposures of an individual throughout their lifetime. hmdb.ca Notably, studies have linked the levels of 1,1-dimethoxyhexadecane and other dimethyl acetals to certain health conditions. For instance, one study found that high levels of 1,1-dimethoxyhexadecane were associated with a non-coronary artery disease (non-CAD) condition. researchgate.net

Furthermore, iso-1,1-dimethoxyhexadecane has been identified as a diagnostic marker in certain psychrophilic actinobacteria, highlighting its relevance in microbiology and chemotaxonomy. researchgate.netmicrobiologyresearch.org Its presence and concentration can aid in the classification and identification of specific bacterial genera. microbiologyresearch.org The compound is also studied in the context of biofuel production, where its conversion is monitored in processes aimed at enhancing methane (B114726) production from coal. uq.edu.au

The diverse roles of 1,1-Dimethoxyhexadecane in research are summarized in the table below.

| Research Area | Application of 1,1-Dimethoxyhexadecane | Key Findings/Significance |

| Organic Synthesis | Intermediate, Protecting Group | Enables the synthesis of complex molecules like model compounds for plasmaloglycolipids. tandfonline.com |

| Biochemical Marker | Biomarker for Health Conditions | High levels have been associated with non-CAD conditions. researchgate.net |

| Microbiology | Diagnostic Marker | Helps in the identification and classification of certain bacteria. researchgate.netmicrobiologyresearch.org |

| Environmental Science | Biofuel Production Research | Its conversion is tracked to assess the efficiency of methane production from coal. uq.edu.au |

This table summarizes the key research applications and findings related to 1,1-Dimethoxyhexadecane.

Properties

IUPAC Name |

1,1-dimethoxyhexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19-2)20-3/h18H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACZJJJYINHZIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062644 | |

| Record name | Hexadecane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2791-29-9 | |

| Record name | Hexadecanal dimethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2791-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethoxyhexadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002791299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecane, 1,1-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIMETHOXYHEXADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHW26B8K0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Biogenic Pathways of 1,1 Dimethoxyhexadecane

Presence in Biological Systems and Natural Sources

The identification of 1,1-Dimethoxyhexadecane across a diverse range of organisms underscores the widespread distribution of its precursor ether-phospholipids.

Identification in Marine Organisms (e.g., Squid Ether-Phospholipids)

While direct identification of 1,1-Dimethoxyhexadecane in squid ether-phospholipids is not extensively documented, the presence of its precursors is well-established. The liver oils of squid are known to be rich in monoalkyldiacylglycerols, a class of ether lipids. researchgate.net For instance, the digestive glands of the deep-sea squid Berryteuthis magister contain a high diversity of these lipids, with many molecular species containing 16:0 alkyl groups. researchgate.net The breakdown of plasmalogens, a related class of ether lipids also found in marine invertebrates, would yield 1,1-Dimethoxyhexadecane during analytical procedures involving methanol (B129727).

Detection in Plant Extracts (e.g., Agrimonia pilosa Ledeb.)

Phytochemical investigations of Agrimonia pilosa Ledeb. have led to the isolation of numerous compounds, including flavonoids, triterpenes, and phenolic acids. nih.govphytojournal.comnih.gov However, based on current scientific literature, 1,1-Dimethoxyhexadecane has not been identified as a constituent of extracts from this plant. While various acetals are known to contribute to the flavor and fragrance of natural products, the presence of this specific long-chain dimethyl acetal (B89532) in Agrimonia pilosa has not been reported. ymerdigital.com

Association with Microbial Lipid Profiles (e.g., Clostridium coskatii Cell Membranes)

The cell membranes of many anaerobic bacteria, including species of Clostridium, are known to contain ether-linked lipids, particularly plasmalogens. asm.orgnih.gov The analysis of these lipids often involves acidic methanolysis, a process that cleaves the vinyl ether bond of plasmalogens to form stable dimethyl acetals (DMAs). asm.orgresearchgate.net For example, studies on Bifidobacterium animalis subsp. lactis have positively identified DMAs, including the C16:0 DMA (1,1-Dimethoxyhexadecane), in their membrane samples. asm.org The lipidomes of various Clostridium species are diverse and contain phosphatidylethanolamine, phosphatidylglycerol, and cardiolipin (B10847521) in both diacyl and plasmalogen forms. nih.gov Therefore, it is highly probable that 1,1-Dimethoxyhexadecane would be detected in the lipid profile of Clostridium coskatii following appropriate analytical derivatization.

Presence in Vertebrate Biological Samples (e.g., Plasma, Red Blood Cells)

Dimethyl acetals, including 1,1-Dimethoxyhexadecane (referred to as 16:0 DMA), have been identified and quantified in human blood samples. A study on Sudanese women with pre-eclampsia found that levels of various DMAs, which are indirect markers for plasmalogens, were reduced in both plasma and red blood cells compared to control subjects. nih.gov Specifically, the study reported reduced levels of 16:0 DMA in the erythrocyte choline (B1196258) phosphoglycerides (ePC) and erythrocyte ethanolamine (B43304) phosphoglycerides (ePE) of pre-eclamptic women. nih.gov This highlights the presence of 1,1-Dimethoxyhexadecane's precursor, C16:0 plasmalogen, in these vertebrate biological samples and its potential role in pathological conditions.

| Biological Source | Compound Detected | Significance |

| Human Plasma | Dimethyl Acetals (including 16:0) | Reduced levels associated with pre-eclampsia, indicating altered plasmalogen metabolism. nih.gov |

| Human Red Blood Cells | Dimethyl Acetals (including 16:0) | Lower concentrations in erythrocyte phosphoglycerides observed in pre-eclamptic individuals. nih.gov |

| Bifidobacterium animalis | Dimethyl Acetals (including C16:0) | Confirms the presence of plasmalogen precursors in bacterial cell membranes. asm.org |

Biosynthetic Routes and Enzymatic Formation

The formation of 1,1-Dimethoxyhexadecane is not a direct enzymatic process but rather a chemical consequence of the analytical methods used to study its parent compounds.

Mechanistic Aspects of Plasmalogen-Derived Dimethyl Acetal Synthesis

The formation of 1,1-dimethoxyhexadecane from plasmalogens is a well-documented chemical process that occurs under acidic conditions, typically during sample preparation for analysis such as gas chromatography. The key to this transformation lies in the vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, a defining feature of plasmalogens.

The mechanism proceeds as follows:

Acid-Catalyzed Hydrolysis: The process is initiated by the protonation of the vinyl-ether linkage by an acid catalyst. This makes the carbon-oxygen bond more susceptible to cleavage.

Formation of a Hemiacetal Intermediate: The protonated vinyl-ether bond is then attacked by a molecule of water (if present) or an alcohol. In the context of lipid analysis where methanol is often used as a solvent, a methoxy (B1213986) group is added to the sn-1 carbon, leading to the formation of an unstable hemiacetal intermediate and the release of the diacylglycerol backbone.

Formation of the Aldehyde: The hemiacetal intermediate readily breaks down to yield a long-chain fatty aldehyde, in this case, hexadecanal (B134135).

Acetal Formation: In the presence of excess methanol and an acid catalyst, the newly formed hexadecanal undergoes an acetalization reaction. The carbonyl group of the aldehyde is protonated, making it more electrophilic. Two molecules of methanol then act as nucleophiles, attacking the carbonyl carbon in a stepwise manner, with the elimination of a water molecule, to form the stable 1,1-dimethoxyhexadecane.

This reaction is a classic example of acetal formation from an aldehyde and an alcohol under acidic conditions. The most prominent dimethyl acetal (DMA) molecules detected in studies of biological samples are often those with 16 and 18 carbon chains, corresponding to the common fatty aldehyde chains found in plasmalogens. nih.gov

Environmental Biotransformation Pathways

While the primary route to 1,1-dimethoxyhexadecane is through chemical manipulation of biological samples, the fate of naturally occurring plasmalogens and their aldehyde derivatives in the environment is a subject of ongoing research. This includes their potential role in microbial processes involving complex organic matter.

Role in Microbial Degradation and Biomethane Production from Complex Organic Matter (e.g., Coal)

Direct evidence specifically implicating 1,1-dimethoxyhexadecane in the microbial degradation of complex organic matter such as coal and subsequent biomethane production is not extensively documented in scientific literature. However, the broader context of long-chain alkane and aldehyde metabolism by microbial communities provides a basis for understanding its potential role.

Microorganisms possess the enzymatic machinery to break down long-chain hydrocarbons. The degradation of a molecule like hexadecane, which shares the same carbon backbone as 1,1-dimethoxyhexadecane, is known to be initiated by terminal oxidation to form the corresponding primary alcohol, hexadecanol. This is then further oxidized to hexadecanal and then to hexadecanoic acid, which can enter the beta-oxidation pathway to generate acetyl-CoA.

In anaerobic environments, such as those involved in biomethane production from coal, the breakdown of complex organic polymers is a multi-step process involving a consortium of microorganisms. It is plausible that long-chain aldehydes like hexadecanal, which could be released from the breakdown of natural lipids, serve as intermediates in these complex food webs. These aldehydes would likely be rapidly converted to fatty acids by aldehyde dehydrogenases and subsequently fermented to produce substrates for methanogenic archaea, such as acetate, hydrogen, and carbon dioxide.

While the direct involvement of 1,1-dimethoxyhexadecane as a stable intermediate in these pathways is unlikely due to the specific conditions required for its formation (acid and methanol), the core hexadecanal moiety is a relevant potential intermediate in the anaerobic digestion of complex lipid-rich organic matter.

Examination of Biotic and Abiotic Transformation Products

There is a lack of specific studies detailing the biotic and abiotic transformation products of 1,1-dimethoxyhexadecane in the environment. However, based on its chemical structure as an acetal, its degradation pathways can be inferred.

Biotic Transformation:

Under microbial action, the primary point of attack would likely be the ether linkages. Hydrolytic enzymes could potentially cleave the methoxy groups, reverting the molecule back to hexadecanal and two molecules of methanol. As mentioned previously, hexadecanal would be readily oxidized by microbial aldehyde dehydrogenases to hexadecanoic acid (palmitic acid). This fatty acid is a common metabolite and would be further degraded through beta-oxidation. The methanol produced would be a substrate for methanogens or could be assimilated by other microorganisms.

Abiotic Transformation:

The stability of acetals is pH-dependent. In acidic environmental compartments, 1,1-dimethoxyhexadecane would be susceptible to abiotic hydrolysis back to hexadecanal and methanol. libretexts.org Conversely, acetals are generally stable under neutral to basic conditions. libretexts.org

Photodegradation could also contribute to the transformation of 1,1-dimethoxyhexadecane in sunlit environments, although specific studies on this compound are not available. The long alkyl chain could also be subject to oxidation reactions initiated by hydroxyl radicals, a common process for the degradation of organic compounds in the atmosphere and aquatic environments.

The ultimate abiotic and biotic degradation products of 1,1-dimethoxyhexadecane are expected to be carbon dioxide and water under aerobic conditions, and methane (B114726) and carbon dioxide under anaerobic conditions, following the breakdown into smaller, more readily metabolizable units.

Biological Functions and Intermolecular Interactions of 1,1 Dimethoxyhexadecane

Cellular and Subcellular Interactions

The significance of 1,1-dimethoxyhexadecane as a biomarker is rooted in the fundamental roles of plasmalogens in modulating the cellular environment. Plasmalogens are key structural components of cell membranes and are concentrated in lipid rafts, where they influence membrane fluidity and signal transduction. caymanchem.commdpi.com

Modulation of Fibroblast Behavior and Cellular Metabolism

While direct studies on the effect of 1,1-dimethoxyhexadecane on fibroblast behavior are scarce, the levels of this compound, reflecting plasmalogen content, are correlated with significant alterations in fibroblast function and metabolism. Fibroblasts are critical for maintaining the structural integrity of connective tissues, and their behavior is intimately linked to the composition of their cellular membranes.

Due to its lipophilic nature, it is hypothesized that 1,1-dimethoxyhexadecane can be integrated into cellular membranes, thereby altering membrane fluidity and impacting receptor signaling pathways. The structure of plasmalogens, which 1,1-dimethoxyhexadecane represents, contributes to the formation of more ordered and tightly packed membrane domains. mdpi.com Deficiencies in plasmalogens, and thus lower levels of their corresponding DMAs, result in membranes with higher lipid mobility and decreased order. caymanchem.com This altered membrane environment can, in turn, affect the function of membrane-bound proteins that regulate fibroblast activities such as adhesion, migration, and proliferation.

In metabolic studies, fibroblasts with deficient plasmalogen synthesis, for which DMA levels are a diagnostic indicator, have been instrumental in understanding lipid metabolism. nih.govbabraham.ac.ukresearchgate.net For instance, large-scale metabolic profiling of human dermal fibroblasts has revealed significant differences in lipid composition and other metabolic pathways in pathological conditions linked to plasmalogen abnormalities.

Influence on Cellular Signaling Pathways

The level of 1,1-dimethoxyhexadecane, as a proxy for plasmalogen content, is inversely correlated with the activity of certain cellular signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). nih.govdoi.org A key study on fibroblasts from patients with Zellweger syndrome, a condition characterized by deficient plasmalogen synthesis, provides direct evidence for this relationship.

In these plasmalogen-deficient fibroblasts, researchers observed higher numbers of β-adrenoceptors and an exaggerated cyclic AMP (cAMP) response to stimulation by isoproterenol (B85558), a β-adrenergic agonist. nih.govdoi.org This suggests that the receptors were more efficiently coupled to their downstream signaling partner, adenylyl cyclase. nih.govdoi.org When plasmalogen synthesis was restored in these cells using a precursor, the number of surface β-adrenoceptor sites and the cAMP response to isoproterenol were reduced. nih.govdoi.org This finding indicates a direct link between plasmalogen levels within the cell membrane and the regulation of β-adrenergic signaling. The data suggests that plasmalogens play a role in modulating the expression or functional half-life of the receptor protein. nih.govdoi.org

Table 1: Impact of Plasmalogen Levels on β-Adrenergic Signaling in Fibroblasts

| Condition | Plasmalogen (PPE) Level | β-Adrenoceptor Number | Isoproterenol-Stimulated cAMP Response |

|---|---|---|---|

| Control Fibroblasts | Normal | Normal | Normal |

| Zellweger Syndrome Fibroblasts | ~50% of Control | Higher | Higher |

| Zellweger Fibroblasts + HDG* | Increased by ~40% | Reduced | Reduced |

*HDG (Hexadecylglycerol) is a plasmalogen precursor used to restore synthesis. Data sourced from studies on fibroblasts from patients with Zellweger syndrome. nih.govdoi.org

Role in Lipid Metabolism and Homeostasis

1,1-Dimethoxyhexadecane is a critical analyte in the study of lipid metabolism, where its levels provide insight into plasmalogen synthesis, oxidative stress, and cholesterol regulation.

Indirect Marker for Plasmalogen Content and Synthesis

The primary and most established role of 1,1-dimethoxyhexadecane in a research context is as a stable and quantifiable indirect marker of plasmalogen levels. nih.govloinc.orgloinc.org The measurement of DMA 16:0 in fibroblasts and red blood cells is a key diagnostic indicator for inherited disorders of plasmalogen synthesis, such as Zellweger spectrum disorders and rhizomelic chondrodysplasia punctata. researchgate.net The ratio of 1,1-dimethoxyhexadecane (DMA 16:0) to its corresponding fatty acid, palmitic acid (C16:0), is often used to assess the efficiency of plasmalogen biosynthesis.

Involvement in Oxidative Protection Mechanisms

Through its representation of plasmalogens, 1,1-dimethoxyhexadecane is linked to cellular mechanisms of oxidative protection. caymanchem.com Plasmalogens are considered endogenous antioxidants due to the vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, which is susceptible to attack by reactive oxygen species (ROS). caymanchem.commdpi.com By preferentially reacting with ROS, plasmalogens can protect other more critical lipids and proteins from oxidative damage. caymanchem.com Cells that are deficient in plasmalogens have demonstrated increased sensitivity to ROS and cell death. caymanchem.com Therefore, measuring levels of 1,1-dimethoxyhexadecane can provide an indirect assessment of a cell's capacity to buffer oxidative stress.

Contribution to Cholesterol Homeostasis

Emerging research indicates a significant role for plasmalogens, and by extension their DMA markers, in the maintenance of cholesterol homeostasis. caymanchem.comfrontiersin.orgnih.gov Studies on plasmalogen-deficient cells have revealed defects in cholesterol transport and efflux. caymanchem.comnih.gov These cells show impaired transport of cholesterol from the cell surface to the endoplasmic reticulum, which reduces the amount of cholesterol available for efflux to high-density lipoprotein (HDL) particles. caymanchem.comscilit.com As a consequence, plasmalogen-deficient cells tend to have higher levels of free cholesterol within their membranes. caymanchem.com

Furthermore, research has demonstrated that the level of plasmalogens in HDL particles is associated with their capacity for cholesterol efflux. med-life.ca In a study of chronic kidney disease patients, a reduction in HDL plasmalogens was linked to a decreased ability of HDL to accept cholesterol from macrophages. med-life.ca Notably, supplementing HDL with plasmalogens improved its cholesterol efflux capacity, highlighting the direct involvement of these lipids in reverse cholesterol transport. med-life.ca Therefore, the quantification of 1,1-dimethoxyhexadecane can serve as an indicator of potential alterations in cellular cholesterol regulation. frontiersin.orgnih.gov

Table 2: Research Findings on Plasmalogens and Cholesterol Homeostasis

| Research Focus | Key Finding | Implication for 1,1-Dimethoxyhexadecane |

|---|---|---|

| Cholesterol Transport | Plasmalogen-deficient cells show impaired intracellular cholesterol transport and reduced HDL-mediated efflux. caymanchem.comnih.govscilit.com | Levels of its DMA marker can indicate potential disruptions in cholesterol movement. |

| HDL Function | HDL plasmalogen content is positively correlated with its cholesterol efflux capacity. med-life.ca | Its concentration in HDL fractions can reflect the efficiency of reverse cholesterol transport. |

| Cholesterol Esterification | Cells with low plasmalogen levels exhibit reduced esterified cholesterol. frontiersin.orgnih.gov | Its measurement provides insight into the cell's ability to process and store cholesterol. |

Integration into Cellular Membrane Lipid Composition

1,1-Dimethoxyhexadecane, also known as hexadecanal (B134135) dimethyl acetal (B89532), is not typically integrated into cellular membranes in its native form but serves as a crucial indirect marker for plasmalogens. mdpi.comloinc.org Plasmalogens are a specific class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone, which makes them susceptible to degradation during certain analytical procedures. During acid-catalyzed methanolysis, a common step in preparing fatty acid methyl esters for analysis, the vinyl-ether linkage of plasmalogens is cleaved, leading to the formation of dimethyl acetals (DMAs), such as 1,1-dimethoxyhexadecane. mdpi.com Therefore, the presence and quantity of 1,1-dimethoxyhexadecane in an analyzed sample are indicative of the original plasmalogen content in the biological membrane. loinc.org

Plasmalogens are integral components of cellular membranes, particularly abundant in the nervous system, heart, and immune cells, where they play roles in membrane structure, signal transduction, and protecting cells from oxidative stress. loinc.org The lipid composition of membranes is vital for cellular function, influencing membrane fluidity and the activity of membrane-bound proteins. nih.gov In lipidomics research, 1,1-dimethoxyhexadecane is used as a stable derivative to study lipid profiles and interactions within cellular membranes. The analysis of its ratio to related fatty acids, such as the 1,1-dimethoxyhexadecane (DMA 16:0) to palmitate (C16:0) ratio, provides insights into the status of plasmalogen metabolism. mdpi.comloinc.org

Systemic Biochemical Associations

Plasma Fatty Acid Profile Analysis and Metabolomic Fingerprinting

1,1-Dimethoxyhexadecane is a metabolite identified in human plasma through fatty acid profile analysis and broader metabolomic fingerprinting studies. researchgate.netplos.orgnih.gov These analyses typically utilize techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to separate and identify a wide array of small molecules in a biological sample. researchgate.netplos.orgmdpi.com In such studies, 1,1-dimethoxyhexadecane is often detected as part of the lipid profile. researchgate.netmdpi.com

Metabolomic fingerprinting aims to create a comprehensive profile of metabolites in a biological system, which can serve as a "signature" for a particular physiological or pathological state. plos.orgnih.govirb.hr The identification of 1,1-dimethoxyhexadecane and other dimethyl acetals in plasma provides information on the baseline composition of certain lipid classes. researchgate.net These profiles are instrumental in investigating metabolic shifts associated with various conditions, allowing researchers to identify potential biomarkers for diagnosis and prognosis. nih.govnih.gov

Links to Specific Metabolic Conditions (e.g., Non-Coronary Artery Disease Status)

Research has established a significant association between the plasma levels of 1,1-dimethoxyhexadecane and specific health conditions, most notably the absence of coronary artery disease (CAD). researchgate.netbiolifesas.orgresearchgate.net In a pilot study involving male subjects, fatty acid analysis was conducted to identify biomarkers that could differentiate between individuals with and without CAD, as confirmed by coronary angiography. researchgate.netbiolifesas.org

The study employed fourth-generation artificial neural networks to analyze the complex dataset of plasma fatty acids. researchgate.netbiolifesas.org The results indicated that high plasma levels of 1,1-dimethoxyhexadecane, along with total dimethyl acetals and docosatetraenoic acid, were strongly correlated with non-CAD status. researchgate.netresearchgate.net Conversely, low levels of several other fatty acids, including alpha-linolenic acid and eicosapentaenoic acid, were associated with the presence of CAD. researchgate.netresearchgate.net This subset of variables demonstrated a consistent predictive rate for identifying non-CAD individuals. biolifesas.org

| Metric | Value | Associated Metabolites for Non-CAD Status |

|---|---|---|

| Average Accuracy | 76.5% | High levels of 1,1-Dimethoxyhexadecane, Total Dimethyl Acetals, and Docosatetraenoic Acid |

| Sensitivity | 93% | |

| Specificity | 60% | |

| Area Under ROC Curve | 0.79 |

These findings highlight the potential of 1,1-dimethoxyhexadecane as part of a biomarker panel for assessing cardiovascular health. researchgate.net

Impact on Neuroinflammatory Responses and Neurogenesis (e.g., Hippocampal Microglial Activity)

1,1-Dimethoxyhexadecane, as an indirect marker of plasmalogens, is linked to processes of neuroinflammation and neurogenesis. mdpi.com Microglia, the primary immune cells of the central nervous system, play a key role in neuroinflammatory responses. frontiersin.orgbiorxiv.org Their activation is a hallmark of neuroinflammation and can be modulated by various factors. biorxiv.orgaginganddisease.org

In a study investigating the effects of N-docosahexaenoylethanolamine (synaptamide) on neuropathic pain in rats, researchers observed that synaptamide (B1662480) attenuated microglial activation and the release of proinflammatory cytokines in the hippocampus. mdpi.com A key finding was that synaptamide administration prevented the decrease in plasmalogen indirect markers, specifically the ratios of 1,1-dimethoxyhexadecane (DMA 16:0) to palmitate (C16:0) and 1,1-dimethoxyoctadecane (DMA 18:0) to octadecanoate (C18:0). mdpi.com This preservation of plasmalogen markers correlated with improved hippocampal neurogenesis. mdpi.com

These results suggest that maintaining plasmalogen levels, as indicated by stable 1,1-dimethoxyhexadecane measurements, is associated with reduced neuroinflammatory activity and enhanced neurogenesis, particularly within the hippocampus. mdpi.comuq.edu.au

Investigations in Neurodegenerative Research (e.g., Parkinson's Disease Context)

1,1-Dimethoxyhexadecane is noted as a significant compound in research concerning neurodegenerative conditions such as Parkinson's disease. Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra region of the brain. aiforia.com Research into this disease often involves the development of novel treatments and the accurate quantification of neuronal loss and survival in animal models. aiforia.combluerocktx.com

While the precise mechanistic role of 1,1-dimethoxyhexadecane in the pathology of Parkinson's is not fully elucidated, its status as a lipid-related metabolite makes it relevant to studies exploring the biochemical underpinnings of the disease. beyondpesticides.orgcureparkinsons.org.uk The investigation of metabolic profiles, including fatty acids and their derivatives, is an active area of neurodegenerative disease research, aiming to identify biomarkers and understand pathways that contribute to neuronal damage. cureparkinsons.org.uk

Broader Biological Activities and Effects of Dimethoxyalkanes

The class of compounds known as dimethoxyalkanes, to which 1,1-dimethoxyhexadecane belongs, serves a broader role in synthetic chemistry, often as intermediates or reagents in the creation of molecules with significant biological activity. google.comresearchgate.netscielo.br For instance, gem-dimethoxyalkanes can be used in the synthesis of taxane (B156437) derivatives, which are known to possess potent inhibitory activity against abnormal cell proliferation. google.com

Furthermore, the reaction of alkynes with certain reagents in methanol (B129727) can lead to the formation of α,α-dibromo, β,β-dimethoxyalkanes. researchgate.net These and other related structures serve as building blocks in organic synthesis. The stereoselective synthesis of complex olefins, some of which have important pharmacological properties like the antiestrogenic agent tamoxifen, can involve intermediates derived from dimethoxyalkane-related reactions. scielo.br Therefore, while 1,1-dimethoxyhexadecane itself is primarily recognized as a biomarker, the broader family of dimethoxyalkanes contributes to the synthesis of diverse and biologically active compounds. google.comscielo.br

Anti-inflammatory Properties

Research into the direct anti-inflammatory actions of 1,1-Dimethoxyhexadecane is not extensive; however, its role as a biomarker is closely linked to inflammatory processes, particularly neuroinflammation. The compound is a stable dimethyl acetal derivative of palmitaldehyde and serves as an indirect marker for plasmalogens, which are phospholipids (B1166683) involved in protecting cells against oxidative stress and modulating inflammatory pathways. chemicalbook.com

A key study investigating chronic neuropathic pain in rats highlighted the relationship between 1,1-Dimethoxyhexadecane levels and neuroinflammation. mdpi.com In the experiment, a chronic constriction injury (CCI) of the sciatic nerve, a model for neuropathic pain, was induced in rats. This condition is associated with significant neuroinflammation, characterized by microglial activation and the release of pro-inflammatory factors. mdpi.com The study found that administration of N-docosahexaenoylethanolamine (synaptamide), a metabolite known for its anti-inflammatory effects, prevented the decrease in the ratio of 1,1-dimethoxyhexadecane (DMA 16:0) to palmitic acid (C16:0) in the brain that was observed in the untreated CCI group. mdpi.com This suggests that maintaining plasmalogen levels, as indicated by the stable DMA 16:0/C16:0 ratio, is associated with the attenuation of neuroinflammatory responses. mdpi.com

Table 1: Research Findings on 1,1-Dimethoxyhexadecane and Inflammation

| Study Focus | Model/System | Key Finding | Reference |

|---|---|---|---|

| Neuropathic Pain | Rats with Chronic Constriction Injury (CCI) | Administration of anti-inflammatory synaptamide prevented the CCI-induced decrease in the brain's DMA 16:0/C16:0 ratio. | mdpi.com |

| Coronary Artery Disease | Human Plasma Analysis | High plasma levels of 1,1-dimethoxyhexadecane were associated with a non-Coronary Artery Disease (non-CAD) condition. | researchgate.net |

Furthermore, studies on plasma fatty acid profiles in patients with Coronary Artery Disease (CAD) have provided additional correlational data. One such pilot study using artificial neural networks identified that high plasma levels of 1,1-dimethoxyhexadecane were among the variables most closely related to a non-CAD condition. researchgate.net Given that CAD is an inflammatory disease, this finding suggests an association between higher levels of this compound and a reduced inflammatory state. researchgate.net

The compound has also been identified in the phytochemical analysis of Agrimonia pilosa Ledeb., a medicinal plant with a history of use in traditional medicine for its anti-inflammatory effects in treating conditions like enteritis. nih.gov While this does not confirm that 1,1-dimethoxyhexadecane is the active anti-inflammatory principle, its presence in such a plant is noteworthy.

Antimicrobial Activities

Direct evidence of the antimicrobial properties of isolated 1,1-Dimethoxyhexadecane is limited in the available scientific literature. However, the compound has been identified in organisms that exhibit significant antimicrobial activity, suggesting a potential association.

For instance, a related isomer, iso-1,1-dimethoxyhexadecane, was found to be a diagnostic marker in two novel species of psychrophilic actinobacteria, Subtercola boreus and Subtercola frigoramans, isolated from cold groundwater. researchgate.net These actinobacteria demonstrated the ability to inhibit the growth of various other microorganisms. researchgate.net Although the specific compounds responsible for this antimicrobial action were not definitively identified as the dimethoxyalkanes, the presence of these molecules in bacteria with antibiotic capabilities is of scientific interest. researchgate.net

Table 2: Association of 1,1-Dimethoxyhexadecane and its Isomers with Antimicrobial Sources

| Source Organism/Plant | Compound Identified | Observed Antimicrobial Activity of the Source | Reference |

|---|---|---|---|

| Subtercola boreus & Subtercola frigoramans | iso-1,1-dimethoxyhexadecane | Exhibited moderate to strong growth inhibitory activities against bacteria and fungi, including Listeria monocytogenes. | researchgate.net |

Additionally, as mentioned previously, 1,1-dimethoxyhexadecane is a constituent of the medicinal plant Agrimonia pilosa Ledeb. nih.gov This plant has traditional ethnopharmacological applications, including the treatment of dysentery, a condition primarily caused by bacterial or parasitic infections. nih.gov This historical use points to the plant's potential antimicrobial or astringent properties, though the specific contribution of 1,1-dimethoxyhexadecane to this effect has not been isolated and studied.

Analytical Methodologies for Detection and Quantification of 1,1 Dimethoxyhexadecane

Chromatographic and Spectrometric Techniques

Chromatographic separation coupled with spectrometric detection forms the cornerstone of analytical strategies for 1,1-dimethoxyhexadecane. These methodologies offer the high selectivity and sensitivity required for identifying and quantifying this specific dimethyl acetal (B89532) among a multitude of other lipids and metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a principal and widely utilized technique for the analysis of 1,1-dimethoxyhexadecane. This powerful combination allows for the separation of volatile compounds, such as dimethyl acetals, followed by their identification based on their unique mass fragmentation patterns.

In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. Here, the components of the sample are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. As 1,1-dimethoxyhexadecane elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, is then used for its definitive identification. nih.gov The NIST Mass Spectrometry Data Center provides reference spectra for 1,1-dimethoxyhexadecane, aiding in its identification. nih.gov For quantification, a known amount of an internal standard is added to the sample, and the ratio of the peak area of 1,1-dimethoxyhexadecane to that of the internal standard is used to determine its concentration. mdpi.com

Key Parameters in GC-MS Analysis of 1,1-Dimethoxyhexadecane:

| Parameter | Typical Conditions |

| Column Type | Non-polar or semi-polar capillary columns (e.g., DB-1MS, HP-INNOWax) mdpi.comscielo.br |

| Injection Mode | Split or splitless |

| Carrier Gas | Helium scielo.br |

| Oven Temperature Program | Ramped temperature program to ensure separation from other fatty acid derivatives. |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Full scan for identification, Selected Ion Monitoring (SIM) for quantification. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipid Analysis

While GC-MS is highly effective, liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful complementary technique, particularly in the broader context of lipidomics. nih.govchromatographyonline.com LC-MS is adept at analyzing a wide range of lipids with varying polarities and is often employed for comprehensive lipid profiling. The introduction of the sample via liquid chromatography can minimize ion suppression effects that can occur in direct infusion methods. mdpi.com

In lipid analysis, LC separates different lipid classes, including those related to plasmalogens, before they are introduced into the mass spectrometer. nih.gov This separation is crucial for reducing the complexity of the sample matrix and allowing for more accurate identification and quantification of individual lipid species. chromatographyonline.com Electrospray ionization (ESI) is a common ionization technique used in LC-MS for lipid analysis, as it is a soft ionization method that keeps the lipid molecules intact. mdpi.com

Advantages of LC-MS in Lipidomics:

Ability to analyze a broader range of lipid classes.

Reduced sample volatility requirements compared to GC-MS.

Effective separation of complex lipid mixtures. nih.gov

Gas Chromatography with Flame Ionization Detection (GC-FID) for Dimethyl Acetal Quantification

Gas chromatography with flame ionization detection (GC-FID) is a robust and reliable method for the quantification of dimethyl acetals like 1,1-dimethoxyhexadecane. loinc.orgloinc.org This technique is particularly noted for its stability and is frequently used in clinical settings for diagnostic purposes. loinc.org

In GC-FID, after the separation of compounds in the gas chromatograph, the eluting components are burned in a hydrogen-air flame. The combustion process produces ions, which are then detected as a current. The magnitude of this current is proportional to the amount of the substance being burned, allowing for accurate quantification. For optimal performance, parameters such as the hydrogen-to-air ratio and the make-up gas flow rate need to be optimized. chromatographyonline.com GC-FID is often the method of choice for quantifying the ratio of dimethyl acetals to their corresponding fatty acids, such as the diagnostically significant DMA 16:0/palmitic acid (C16:0) ratio. loinc.orgloinc.org

Advanced Data Analysis and Modeling

The large and complex datasets generated by modern analytical instruments necessitate the use of advanced data analysis and modeling techniques. These computational approaches are essential for extracting meaningful biological information from the raw data, including the identification of potential biomarkers like 1,1-dimethoxyhexadecane.

Application of Artificial Neural Networks (ANN) in Biomarker Discovery

Artificial neural networks (ANNs) are a form of machine learning that can model complex, non-linear relationships within a dataset. ellykipkogei.io In the context of biomarker discovery, ANNs can be trained to recognize patterns in metabolomic data that are associated with a particular disease state. researchgate.netbiorxiv.org

For instance, a study exploring plasma fatty acid profiles as biomarkers for coronary artery disease utilized a fourth-generation ANN to analyze the data. researchgate.net The ANN was able to identify a subset of variables, including high levels of 1,1-dimethoxyhexadecane, that were strongly related to a non-CAD condition. researchgate.net This demonstrates the power of ANNs in identifying potential biomarkers from complex datasets. More recent frameworks, like the Predictive Biomarker Modeling Framework (PBMF), employ contrastive learning and neural network ensembles for more robust and specific predictive biomarker discovery. medrxiv.org Quantum Neural Networks (QNNs) are also being explored as a novel approach for biomarker discovery. arxiv.org

Multivariate Data Analysis in Metabolomics Studies

Metabolomics studies generate vast amounts of data, often from hundreds or thousands of metabolites. nih.gov Multivariate data analysis (MVA) techniques are indispensable for interpreting these large datasets and identifying the metabolites that are most significantly altered between different experimental groups. nih.govnih.gov

Sample Preparation and Derivatization for Analytical Studies

The accurate detection and quantification of 1,1-dimethoxyhexadecane, also known as hexadecanal (B134135) dimethyl acetal, are critically dependent on meticulous sample preparation and, where necessary, derivatization procedures. nih.gov These steps are essential for extracting the analyte from complex matrices, minimizing interference, and optimizing its properties for analytical instrumentation, most commonly Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net In many biological contexts, 1,1-dimethoxyhexadecane is not an endogenous molecule but rather an artifact formed during the acid-catalyzed methanolysis of C16:0 plasmalogens, which are a class of phospholipids (B1166683). loinc.orgmdpi.com Therefore, sample preparation methods are often designed to quantitatively convert these parent lipids into their corresponding dimethyl acetals (DMAs) for indirect measurement.

Extraction from Various Matrices

The initial step in the analytical workflow involves the extraction of lipids, including the plasmalogen precursors of 1,1-dimethoxyhexadecane, from the sample matrix. The choice of solvent system is dictated by the sample type, with the goal of efficiently recovering both polar and non-polar compounds.

For biological tissues, a common approach involves a fractionated extraction using a methyl tert-butyl ether (MTBE):methanol (B129727):water system. nih.gov This technique partitions the hydrophobic molecules (including lipids) and polar metabolites into two separate liquid phases, while proteins and other macromolecules are precipitated as a solid pellet. nih.gov This allows for a comprehensive analysis of different molecular classes from a single sample aliquot. nih.gov

In the analysis of environmental samples, such as coal, a robust solvent extraction is required. A mixture of dichloromethane (B109758) and methanol (e.g., 2:1 by volume) has been effectively used to extract organic compounds, which are then concentrated and redissolved for GC-MS analysis. uq.edu.au For food samples like fish powder, lipid extraction is a prerequisite for analysis, often followed by derivatization to form fatty acid methyl esters (FAMEs) and DMAs. utu.ac.id

The following table summarizes various extraction methods employed for samples in which 1,1-dimethoxyhexadecane or its precursors are analyzed.

| Sample Matrix | Extraction Method | Analytical Technique | Reference |

| Biological Tissues (e.g., Arabidopsis) | Homogenization followed by liquid-liquid extraction with MTBE:Methanol:Water. | GC-MS, LC-MS | nih.gov |

| Coal | Solvent extraction with Dichloromethane:Methanol (2:1, v/v) in a Soxtec system. | GC-MS | uq.edu.au |

| Human Plasma | Fatty acid analysis performed on plasma samples. | GC-MS | researchgate.net |

| Rat Liver Lipids | Lipid extraction followed by conversion of plasmalogens to FAMEs and DMAs. | GC-MS | mdpi.com |

| Snakehead Fish Powder | Lipid extraction from dried powder. | GC-MS | utu.ac.id |

| Red Blood Cells / Cultured Fibroblasts | Measurement of DMA levels after appropriate extraction. | Gas Chromatography with Flame Detection (GC-FID) | loinc.org |

Derivatization: Formation of Dimethyl Acetals

Derivatization in gas chromatography is a technique used to convert analytes into a more volatile and thermally stable form, improving their chromatographic behavior and detection sensitivity. researchgate.netjfda-online.com While many compounds require derivatization (e.g., through silylation or acylation) prior to GC-MS analysis, 1,1-dimethoxyhexadecane is itself a derivative. researchgate.netnih.gov It is formed from the C16:0 vinyl-ether bond of plasmalogens during acid-catalyzed transesterification. mdpi.com

Detailed research findings from a study on rat liver lipids illustrate this conversion process, where FAMEs and DMAs are prepared according to the procedure of Carreau and Dubacq. mdpi.com This method facilitates the simultaneous analysis of the fatty acid profile and the plasmalogen content of a given sample.

The table below outlines the general conditions for the formation of DMAs from plasmalogens during sample preparation for lipid analysis.

| Parameter | Description | Purpose | Common Reagents/Conditions |

| Reaction Type | Acid-catalyzed transesterification / Methanolysis | To convert fatty acids in glycerolipids to FAMEs and plasmalogen vinyl-ethers to DMAs. | N/A |

| Catalyst | Acidic Catalyst | To protonate the ester and vinyl-ether linkages, facilitating nucleophilic attack by methanol. | Sulfuric acid (H₂SO₄) in methanol, Boron trifluoride (BF₃) in methanol, Methanolic HCl. |

| Solvent | Methanol (MeOH) | Acts as both the solvent and the reactant to form the methyl esters and dimethyl acetals. | Anhydrous Methanol is preferred to prevent side reactions. |

| Temperature | Elevated Temperature | To increase the reaction rate. | Typically ranges from 60°C to 100°C. |

| Reaction Time | Varies (minutes to hours) | To ensure complete conversion of lipids to their respective derivatives. | Can range from 30 minutes to several hours depending on the catalyst and temperature. |

Future Directions and Emerging Research Avenues for 1,1 Dimethoxyhexadecane

Elucidation of Molecular Mechanisms of Action in Biological Systems

The precise molecular mechanisms through which 1,1-Dimethoxyhexadecane exerts its biological effects are not yet fully understood and remain a critical area of investigation. Current hypotheses are largely centered on its physicochemical properties and its relationship with a class of essential phospholipids (B1166683) called plasmalogens.

Due to its lipophilic nature, researchers hypothesize that 1,1-Dimethoxyhexadecane may integrate into cellular membranes. This integration could alter membrane fluidity and structure, subsequently affecting the function of membrane-bound proteins and signaling pathways. The compound serves as a stable, indirect marker for plasmalogen levels, which are vital for cellular signaling and protecting against oxidative stress. For instance, in a rat model of neuropathic pain, chronic constriction injury led to a decrease in the ratio of 1,1-Dimethoxyhexadecane to palmitate, indicating a disruption in plasmalogen metabolism that was reversed with therapeutic intervention. mdpi.com

Furthermore, studies on similar compounds suggest a potential role in modulating inflammatory pathways, possibly by reducing the production of nitric oxide in macrophages. This anti-inflammatory potential is an active area of interest. In studies of rat mammary gland development, 1,1-Dimethoxyhexadecane levels showed negative correlations with other fatty acids at various stages, suggesting a dynamic regulatory role in lipid metabolism during tissue development. nih.gov The full scope of its interactions with molecular targets like proteins and lipids is still being explored.

Exploration of Novel Biosynthetic Pathways and Enzymatic Machinery

The biosynthesis of 1,1-Dimethoxyhexadecane is intrinsically linked to lipid metabolism, particularly that of plasmalogens. In rumen microflora, dimethylacetals are known to be derived from plasmalogen lipids, indicating a microbial origin. plos.org These microbial lipids feature a diverse array of structures, including even-, odd-, and branched-chains, which is reflected in the composition of the dimethylacetals found. plos.org

Emerging research points to novel biosynthetic routes beyond simple plasmalogen breakdown. A study on the bacterium Vibrio furnissii M1 identified a new pathway for long-chain alkane synthesis where 1-hexadecanal, the aldehyde precursor to 1,1-Dimethoxyhexadecane, can be reduced to 1-hexadecanol, which is then converted to hexadecane. nih.gov This is significant as it deviates from the more established decarbonylation pathway and suggests alternative enzymatic machinery for processing long-chain aldehydes. nih.gov

Additionally, certain bacteria, such as those of the genus Agreia, have been found to contain large amounts of iso- and anteiso-branched 1,1-dimethoxy-alkanes as diagnostic markers, pointing to specialized enzymatic systems for their synthesis. researchgate.netresearchgate.net While direct enzymatic synthesis of 1,1-Dimethoxyhexadecane has been explored using lipases like Candida antarctica lipase (B570770) B (CAL-B), the process currently suffers from slow reaction rates and only moderate yields, making it impractical for large-scale production but highlighting a potential avenue for future optimization.

Development of Advanced Synthetic Routes and Chemical Modulations

Efficient and scalable synthesis methods are crucial for producing 1,1-Dimethoxyhexadecane for research and potential commercial applications. The most established method is the acid-catalyzed acetalization of hexadecanal (B134135) with methanol (B129727). This reaction is typically performed under reflux conditions using catalysts such as sulfuric acid or p-toluenesulfonic acid, and requires the removal of water to drive the reaction equilibrium towards the product.

To overcome the harsh conditions of traditional methods, more advanced synthetic routes are being developed. One such method employs trimethyl orthoformate (TMOF) as both a reactant and a water scavenger, catalyzed by lithium tetrafluoroborate (B81430) (LiBF₄). This approach allows the reaction to proceed under milder conditions (60°C) and yields the product in 70-75%, but the higher cost of TMOF may limit its industrial scalability. Other research has described the synthesis of dimethylacetals from starting materials like alkynes and alkynols, broadening the range of potential synthetic strategies. researchgate.net

Future research will likely focus on developing more efficient and environmentally benign catalytic systems. Beyond synthesis, the chemical modulation of 1,1-Dimethoxyhexadecane represents another research frontier. The compound can undergo oxidation to form hexadecanoic acid or reduction to yield hexadecanol, and its methoxy (B1213986) groups can be substituted, opening possibilities for creating novel derivatives with potentially enhanced biological activities or specific properties for industrial use.

Table 1: Comparison of Synthetic Methods for 1,1-Dimethoxyhexadecane

| Method | Catalyst | Conditions | Yield | Advantages | Disadvantages |

| Acid-Catalyzed Acetalization | Sulfuric acid or p-toluenesulfonic acid | Reflux with water removal | Variable | Low-cost reagents | Harsh conditions, side products |

| TMOF-Mediated Synthesis | Lithium tetrafluoroborate (LiBF₄) | 60°C, 6 hours | 70-75% | Milder conditions, good yield | High cost of TMOF |

| Enzymatic Catalysis | Candida antarctica lipase B (CAL-B) | 40°C, 48 hours | 55-60% | Environmentally benign | Slow reaction rate, moderate yield |

Integration into Multi-Omics Research for Comprehensive Biological Understanding

The integration of 1,1-Dimethoxyhexadecane analysis into multi-omics studies is proving to be a powerful approach for uncovering its role in complex biological systems. By combining lipidomics with transcriptomics, genomics, and proteomics, researchers can move beyond simple correlation and begin to map the compound's functional significance within broader molecular networks.

A prime example is a study on rat mammary gland development, which combined lipidomic and transcriptomic analyses. nih.gov This research identified 1,1-Dimethoxyhexadecane as a key lipid whose levels were negatively correlated with other fatty acids at different developmental time points (pre-puberty, peri-puberty, and adulthood). nih.gov These changes were linked to the differential expression of genes involved in critical metabolic pathways, including fatty acid biosynthesis, AMPK signaling, and PPAR signaling. nih.gov

In the context of clinical research, metabolomics studies coupled with advanced data analysis techniques like artificial neural networks have highlighted the importance of 1,1-Dimethoxyhexadecane. In a study on coronary artery disease (CAD), high plasma levels of this compound, along with other dimethyl acetals, were strongly associated with a non-CAD status. researchgate.netbiolifesas.orgvillasmaria.org This type of multi-omics approach, which can integrate data from thousands of metabolites, is essential for identifying robust biomarker signatures and understanding the metabolic shifts that characterize health and disease. researchgate.net Future research will likely see an expansion of these integrative strategies, using techniques like ion mobility-mass spectrometry to enhance metabolite identification in high-throughput synthetic biology and systems biology workflows. vanderbilt.edu

Applications in Industrial Biotechnology and Bioremediation

The unique physicochemical properties of 1,1-Dimethoxyhexadecane and related long-chain acetals suggest a range of potential industrial applications. Its hydrophobic nature and stability make it a candidate for use in formulations for cosmetics, lubricants, and pharmaceuticals. ontosight.ai It is also utilized as a solvent and reagent in specialized organic synthesis processes.

An emerging area of interest is in the field of biofuels and commodity chemicals. Research into the one-pot synthesis of acetaldehyde (B116499) dimethyl acetal (B89532) from synthesis gas and methanol has noted that the product could be used as a fuel additive, potentially after transacetalisation with long-chain alcohols to produce compounds structurally similar to 1,1-Dimethoxyhexadecane. researchgate.net As metabolic engineering and synthetic biology advance, there is potential to engineer microorganisms to produce specific long-chain acetals like 1,1-Dimethoxyhexadecane as valuable biochemicals. vanderbilt.edu The ability to monitor such compounds in engineered organisms is a key step toward optimizing production pathways. vanderbilt.edu

While direct applications of 1,1-Dimethoxyhexadecane in bioremediation have not been reported, its status as a microbial lipid derivative suggests a possible role. Understanding the microbial pathways that synthesize and degrade this compound could potentially be harnessed for environmental applications, although this remains a speculative and unexplored research avenue.

Expansion of Biomarker Utility in Diverse Physiological and Pathological States

The most well-established role of 1,1-Dimethoxyhexadecane is as a biomarker, and this utility continues to expand into new areas of physiology and pathology. It is a key diagnostic indicator for peroxisomal biogenesis disorders, such as Zellweger spectrum disorders, and for defects in plasmalogen synthesis, where elevated ratios of 1,1-Dimethoxyhexadecane to its corresponding fatty acid are detected. It has also been identified as a potential biomarker for retinitis pigmentosa.

Recent studies have significantly broadened its biomarker profile. In cardiovascular health, multiple studies using gas chromatography-mass spectrometry and artificial neural network analysis have shown that high plasma levels of 1,1-Dimethoxyhexadecane are associated with non-coronary artery disease (non-CAD) conditions, suggesting a protective association. researchgate.netbiolifesas.orgvillasmaria.org

In neuroscience, its levels are being investigated in the context of neuroinflammation and neurodegeneration. mdpi.com A study on a rat model of neuropathic pain found that the administration of N-docosahexaenoylethanolamine, a compound with anti-inflammatory properties, prevented the injury-induced decrease in hippocampal levels of 1,1-Dimethoxyhexadecane, linking it to neuroprotective mechanisms. mdpi.com Furthermore, its presence has been noted in the phytochemical profile of medicinal plants like Agrimonia pilosa Ledeb., which is used in traditional medicine for its anti-inflammatory effects. nih.gov This expanding list of associations underscores the potential of 1,1-Dimethoxyhexadecane as a versatile biomarker for monitoring metabolic health across a diverse range of conditions.

Table 2: Known and Emerging Biomarker Associations of 1,1-Dimethoxyhexadecane

| Physiological/Pathological State | Association | Key Findings |

| Plasmalogen Synthesis Defects | Diagnostic Marker | Elevated ratios of DMA 16:0 to palmitic acid are indicative of disorders like Zellweger syndrome and retinitis pigmentosa. |

| Coronary Artery Disease (CAD) | Protective Association | High plasma levels are correlated with non-CAD status in male subjects. researchgate.netbiolifesas.orgvillasmaria.org |

| Neuropathic Pain/Neuroinflammation | Therapeutic Response Marker | Levels decrease with nerve injury and are restored by anti-inflammatory treatment in rat hippocampus. mdpi.com |

| Mammary Gland Development | Developmental Marker | Levels change dynamically and show negative correlation with other fatty acids during pre-puberty, peri-puberty, and adulthood in rats. nih.gov |

| Microbial Identification | Chemotaxonomic Marker | Present as a diagnostic marker in certain bacterial genera, such as Agreia. researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,1-Dimethoxyhexadecane in laboratory settings?

- Methodological Answer : 1,1-Dimethoxyhexadecane is synthesized via acetalization of hexadecanal with methanol using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions. The reaction requires precise stoichiometric ratios to minimize side products. Water generated during the reaction is removed via Dean-Stark traps or molecular sieves to shift equilibrium toward product formation. Post-synthesis purification involves distillation or column chromatography to isolate the acetal .

Q. What spectroscopic and chromatographic methods are employed to characterize 1,1-Dimethoxyhexadecane?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the acetal structure, with methoxy groups appearing as singlets near δ 3.2–3.4 ppm. Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (GC-MS) is used for purity assessment. Retention indices and fragmentation patterns in GC-MS help distinguish 1,1-Dimethoxyhexadecane from structurally similar acetals .

Advanced Research Questions

Q. How can computational retrosynthesis tools optimize the synthesis of 1,1-Dimethoxyhexadecane?

- Methodological Answer : AI-driven platforms like Pistachio and Reaxys leverage reaction databases to propose efficient pathways. For example, these tools may suggest alternative catalysts (e.g., Amberlyst-15) or solvent systems (e.g., toluene/water azeotrope) to improve yield. Researchers should validate predicted routes with small-scale trials and adjust parameters (e.g., temperature, catalyst loading) based on real-time kinetics data .

Q. What are the implications of elevated DMA 16:0/C16:0 ratios in diagnosing plasmalogen synthesis disorders?

- Methodological Answer : Elevated ratios of 1,1-Dimethoxyhexadecane (DMA 16:0) to palmitate (C16:0) in dried blood spots (DBS) or fibroblasts indicate plasmalogen deficiency, as seen in rhizomelic chondrodysplasia punctata. Methodologically, researchers use GC-FID with derivatization (e.g., transesterification) to quantify these biomarkers. Normalization against internal standards (e.g., deuterated analogs) ensures accuracy. Clinical validation requires comparing ratios to established reference ranges and correlating with phenotypic data .

Q. How should researchers address discrepancies in DMA ratios across clinical studies?

- Methodological Answer : Contradictory findings (e.g., DMA 16:0/C16:0 being significant in recessive retinitis pigmentosa but not X-linked forms) may arise from cohort heterogeneity or analytical variability. To resolve this:

- Standardize Protocols : Use uniform sample preparation (e.g., fibroblast culture conditions) and calibration methods.

- Statistical Rigor : Apply multivariate analysis to account for covariates (e.g., age, comorbidities).

- Replication : Validate findings in independent cohorts using blinded analyses.

- Mechanistic Studies : Investigate whether ratio variations reflect tissue-specific plasmalogen turnover or enzyme kinetics .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing DMA ratio data in longitudinal studies?

- Methodological Answer : Mixed-effects models are ideal for longitudinal data, accounting for within-subject correlations. Non-parametric tests (e.g., Wilcoxon signed-rank) handle skewed distributions. Researchers should report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize biological significance. Outlier detection (e.g., Tukey’s fences) prevents skewed interpretations .

Q. How can researchers mitigate batch effects in high-throughput DMA quantification?

- Methodological Answer : Implement randomized block designs during sample processing. Use quality control (QC) samples interspersed across batches to monitor instrumental drift. Normalize data via median polishing or LOESS regression. Open-source tools like MetaboAnalyst 5.0 facilitate batch correction and metadata integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.